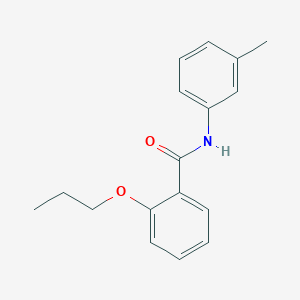![molecular formula C15H20N2O4S B268811 N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B268811.png)
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide, also known as TFPAC, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TFPAC is a cyclopropane-based compound that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Wirkmechanismus
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide exerts its effects by inhibiting the activity of various enzymes and proteins, including cyclooxygenase-2, matrix metalloproteinases, and histone deacetylases. These enzymes and proteins are involved in various disease processes, including inflammation, cancer, and neurodegenerative diseases. By inhibiting their activity, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide can potentially reduce the severity of these diseases.
Biochemical and Physiological Effects:
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory effects, anti-cancer effects, and neuroprotective effects. N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been shown to protect neurons from oxidative stress and apoptosis, potentially leading to its use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of various enzymes and proteins, making it a potentially useful tool for studying disease processes and potential therapeutic targets. However, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide can also have off-target effects, leading to potential complications in experimental design. Additionally, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide may have limited solubility in certain solvents, making it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide research. One direction is the exploration of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide as a potential anti-cancer agent, either alone or in combination with other therapies. Additionally, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully explore the potential therapeutic applications of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide.
Conclusion:
In conclusion, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide is a cyclopropane-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research. N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has shown potential as an anti-inflammatory agent, a cancer therapeutic agent, and a potential treatment for neurodegenerative diseases. Further research is needed to fully explore the potential therapeutic applications of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide.
Synthesemethoden
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with 2-(chloromethyl)tetrahydrofuran followed by the reaction with cyclopropanecarboxylic acid. Another method involves the reaction of 4-aminobenzenesulfonamide with 2-(chloromethyl)tetrahydrofuran followed by the reaction with cyclopropanecarboxylic acid chloride. These methods have been optimized to produce high yields of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory agent, a cancer therapeutic agent, and a potential treatment for neurodegenerative diseases. N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, matrix metalloproteinases, and histone deacetylases, which are involved in various disease processes.
Eigenschaften
Produktname |
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide |
|---|---|
Molekularformel |
C15H20N2O4S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H20N2O4S/c18-15(11-3-4-11)17-12-5-7-14(8-6-12)22(19,20)16-10-13-2-1-9-21-13/h5-8,11,13,16H,1-4,9-10H2,(H,17,18) |
InChI-Schlüssel |
WTFPLIVWVDZKMU-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Kanonische SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)

![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268748.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)